

A Comprehensive Review of Lauroyl Lactylates for Advanced Drug Development

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl lactylates, the esterification products of lauric acid and lactic acid, are versatile surfactants with a growing presence in the pharmaceutical, cosmetic, and food industries. Their biocompatibility, mildness, and unique physicochemical properties make them attractive candidates for various applications, including as emulsifiers, solubilizing agents, and penetration enhancers in drug delivery systems. This technical guide provides a comprehensive review of the scientific literature on lauroyl lactylates, focusing on their chemical and physical properties, synthesis, and applications, with a particular emphasis on their role in drug development.

Chemical and Physical Properties

Lauroyl lactylates are anionic surfactants that typically exist as sodium or calcium salts. The presence of the hydrophilic lactyl moiety and the lipophilic lauroyl chain imparts an amphiphilic character to the molecule, enabling it to reduce interfacial tension between oil and water phases.

Physicochemical Data

A summary of the key physicochemical properties of sodium **lauroyl lactylate** (SLL) is presented in Table 1. Notably, the critical micelle concentration (CMC) of SLL has been



determined to be 700 μ M, a crucial parameter for understanding its self-assembly behavior in aqueous solutions and its mechanism of action as a solubilizing agent and penetration enhancer.[1]

Property	Value	Reference
Chemical Formula	C18H31NaO6	[2]
Molecular Weight	366.42 g/mol	[2]
Appearance	White to off-white powder/waxy solid	[2]
Solubility	Highly soluble in oils, dispersible in water	[2]
Critical Micelle Concentration (CMC)	700 μΜ	[1]

Synthesis of Lauroyl Lactylates

The synthesis of **lauroyl lactylate**s can be achieved through several methods, primarily involving the esterification of lauric acid with lactic acid, followed by neutralization. The choice of reactants and reaction conditions can be tailored to produce either the sodium or calcium salt with varying yields and purity.

Synthesis Protocols

Detailed experimental protocols for the synthesis of sodium and calcium **lauroyl lactylate** are outlined below.

Synthesis of Sodium Lauroyl Lactylate (SLL)

One common industrial method involves a two-step process:[2]

 Formation of Sodium Lactate: Lactic acid is reacted with sodium hydroxide to form sodium lactate.



• Esterification: The resulting sodium lactate is then heated to high temperatures (typically 190-210°C) and undergoes esterification with lauric acid under a nitrogen atmosphere to prevent oxidative degradation.[2][3]

A patented method describes a one-pot synthesis where lactic acid and lauric acid are reacted in a vessel, followed by the dropwise addition of sodium hydroxide. The water is distilled off, and the reaction temperature is increased to 190°C.[4] Another patent details a process with a 75% yield, where sodium hydroxide solution is added to lactic acid at room temperature to form sodium lactate. This is then heated to 190-210°C, and lauric acid and a catalyst (sodium hydroxide) are added. The reaction proceeds for 60 minutes, followed by vacuum for 20 minutes before cooling and drying.[2]

Figure 1: Synthesis pathways for Sodium Lauroyl Lactylate.

Synthesis of Calcium Lauroyl Lactylate

The synthesis of calcium **lauroyl lactylate** follows a similar principle, with calcium hydroxide used for neutralization. One patented method involves reacting myristic acid (as a representative fatty acid) with lactic acid in the presence of a CaCO₃ catalyst on a 4A zeolite support at 190°C for 6 hours, followed by neutralization with Ca(OH)₂ to yield the calcium salt. [5]

Figure 2: Synthesis pathway for Calcium Lauroyl Lactylate.

Applications in Drug Delivery

Lauroyl lactylates have demonstrated significant potential in various drug delivery applications, primarily as emulsifiers for creating stable nanoemulsions and as skin permeation enhancers for transdermal drug delivery.

Nanoemulsions for Drug Encapsulation

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area, which can enhance the solubility, bioavailability, and stability of poorly water-soluble drugs. **Lauroyl lactylates**, with their excellent emulsifying properties, are well-suited for the formulation of nanoemulsions.

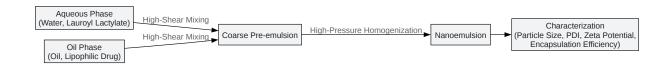


While specific quantitative data on the encapsulation efficiency and particle size of drug-loaded **lauroyl lactylate** nanoemulsions are limited in the reviewed literature, the general principles of nanoemulsion formulation and characterization are well-established.

Experimental Protocol: Preparation of a Lauroyl Lactylate-Based Nanoemulsion

A common method for preparing oil-in-water (o/w) nanoemulsions is high-pressure homogenization:

- Preparation of the Aqueous Phase: Dissolve the lauroyl lactylate (e.g., sodium lauroyl lactylate) and any water-soluble components in deionized water.
- Preparation of the Oil Phase: Dissolve the lipophilic drug and any oil-soluble components in a suitable oil (e.g., medium-chain triglycerides).
- Pre-emulsification: Coarsely mix the oil phase into the aqueous phase using a high-shear mixer.
- Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size to the nanometer range.
- Characterization: The resulting nanoemulsion should be characterized for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.



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Figure 3: General workflow for the preparation of a **lauroyl lactylate**-based nanoemulsion.

Skin Permeation Enhancement

Foundational & Exploratory





The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of many drugs. Chemical penetration enhancers are often incorporated into topical and transdermal formulations to reversibly disrupt this barrier and facilitate drug delivery. **Lauroyl lactylates** have been investigated for this purpose.

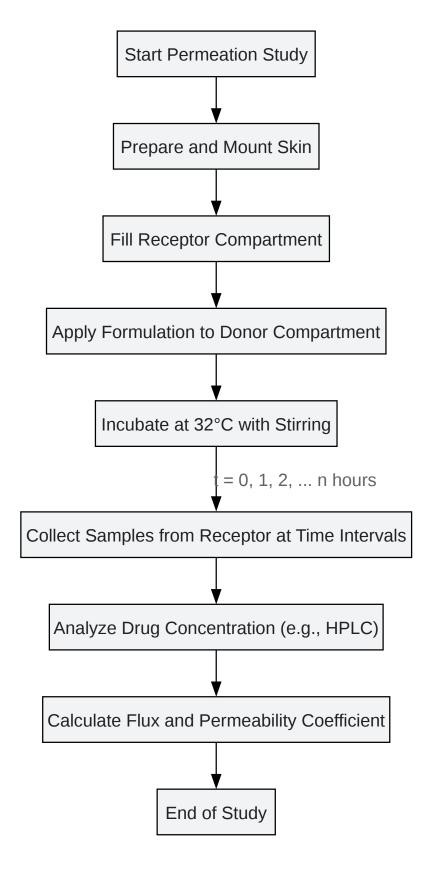
One patent suggests that a formulation containing 2.5% sodium **lauroyl lactylate** increased the permeation of diclofenac by approximately 50%. While extensive quantitative data is not readily available, the mechanism of action is believed to involve the interaction of the surfactant with the lipids of the stratum corneum, leading to a temporary increase in their fluidity and the creation of transient pores.

Experimental Protocol: In Vitro Skin Permeation Study using a Franz Diffusion Cell

The Franz diffusion cell is a standard apparatus for in vitro skin permeation studies.

- Skin Preparation: Excised human or animal skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Receptor Phase: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline), which is maintained at a constant temperature (typically 32°C) and stirred continuously.
- Donor Phase: The drug formulation containing the **lauroyl lactylate** is applied to the surface of the skin in the donor compartment.
- Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain sink conditions.
- Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of the plot.





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